N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide

Description

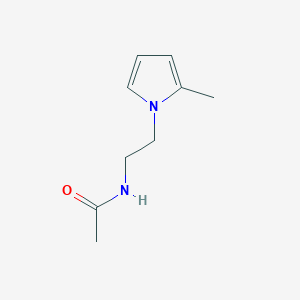

N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide is an acetamide derivative featuring a 2-methylpyrrole moiety linked via an ethyl chain to the acetamide group.

Properties

IUPAC Name |

N-[2-(2-methylpyrrol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-4-3-6-11(8)7-5-10-9(2)12/h3-4,6H,5,7H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFHFQQIQGBKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1CCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573676 | |

| Record name | N-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119636-72-5 | |

| Record name | N-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide typically involves the reaction of 2-methylpyrrole with ethyl bromoacetate, followed by the hydrolysis of the ester to yield the corresponding carboxylic acid. This acid is then converted to the acetamide through an amide formation reaction using reagents such as thionyl chloride and ammonia .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide" and pyrrole derivatives:

Scientific Research Applications

While a specific application for "this compound" was not found in the search results, research indicates the broader uses of related compounds and their potential.

General Applications of Pyrrole Derivatives:

- Building Blocks: Pyrrole derivatives are used as building blocks in synthesizing complex heterocyclic compounds.

- Medicinal Chemistry: They have applications in medicinal chemistry and pharmacology due to their potential biological activities.

- Antimicrobial Properties: Some pyrrole derivatives are studied for their antimicrobial properties.

- Anticancer Properties: Certain pyrrole derivatives are explored for potential anticancer properties.

- Drug Development: They are investigated for potential use in drug development because of their diverse biological activities.

- Material Development: Pyrrole derivatives are used in developing new materials and as intermediates in chemical synthesis.

Specific Examples & Case Studies:

- (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid:

- Derivatives of (2,5-dimethylpyrrole) show enhanced activity against M. tuberculosis, suggesting potential for new antitubercular therapies. Some derivatives exhibit selective toxicity towards cancer cells, suggesting their potential as targeted anticancer agents.

- Acetamides:

- Trans-6-[2-(substituted-pyrrol-1-yl)alkyl]pyran-2-ones:

Potential as Prodrugs:

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic/Heterocyclic Core

N-(4-(1H-pyrazol-1-yl)phenyl)acetamide (Compound 1, )

- Structure : A pyrazole-substituted phenylacetamide.

- Key Differences : Replaces the pyrrole-ethyl group with a pyrazole-phenyl moiety.

- Significance: Pyrazole rings are known for hydrogen-bonding capacity, which may alter solubility and target binding compared to pyrrole-containing analogs .

2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide ()

- Structure: Incorporates a phenoxy group and pyrrolidine-substituted phenyl ring.

- Safety Profile: Classified as H302 (harmful if swallowed) and H335 (respiratory irritation), suggesting higher toxicity than non-phenoxy analogs .

Halogenated and Fluorinated Derivatives

N-(3-chloro-4-hydroxyphenyl)acetamide (Compound 4, )

- Structure : A chlorinated derivative of paracetamol.

(R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (D-95, )

- Structure : Contains a trifluoroacetamide group and a phenylpropan-2-yl backbone.

- Key Differences: Fluorination improves metabolic resistance and lipophilicity. The stereochemistry ([α]D = –53) suggests enantioselective biological activity, a critical factor absent in non-chiral analogs .

Complex Heterocyclic Systems

N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()

- Structure: Integrates an oxadiazole ring, known for hydrogen-bond acceptor properties.

- Key Differences : The oxadiazole may enhance binding to enzymes or receptors compared to simple pyrrole derivatives. Molecular weight (386.45 g/mol) is higher than the target compound, likely affecting diffusion rates .

(R)-N-(2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide (5m, )

Tabulated Comparison of Key Analogs

*Calculated based on molecular formula.

Biological Activity

N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide, a compound featuring a pyrrole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Properties

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

IUPAC Name: this compound

Canonical SMILES: CC1=CN(C=C1)CC(=O)NCC(C)C

The compound's structure includes a pyrrole ring, which is known for its diverse biological activities, and an acetamide group that may influence its pharmacological properties.

2. Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrrole Moiety: This can be achieved through cyclization reactions involving suitable precursors.

- Acetamide Formation: The acetamide group is introduced via an amidation reaction with acetic anhydride or acetyl chloride.

3.1 Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), T47-D (breast cancer), and MDA-MB 231 (triple-negative breast cancer).

- IC50 Values: The compound showed IC50 values ranging from 27.7 µM to 39.2 µM against these cancerous cell lines, indicating moderate potency in inhibiting cell proliferation while exhibiting low toxicity towards normal cell lines (IC50 > 100 µM) .

3.2 Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor:

- α-glucosidase Inhibition: Studies indicate that derivatives of this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thus suggesting potential applications in managing type 2 diabetes .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Interaction: The acetamide group may facilitate binding to enzyme active sites, while the pyrrole ring could enhance the compound's stability and bioavailability.

- Cellular Pathways: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

5.1 Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound using an MTT assay:

| Cell Line | IC50 Value (µM) | Toxicity Level |

|---|---|---|

| MCF-7 | 27.7 | Moderate |

| T47-D | 31.5 | Moderate |

| MDA-MB 231 | 39.2 | Moderate |

| NIH-3T3 | >100 | Low |

This table illustrates the selective toxicity of the compound towards cancer cells compared to normal cells .

5.2 Enzyme Inhibition Study

In another study focusing on α-glucosidase inhibition:

| Compound | IC50 Value (µM) |

|---|---|

| This compound | XX |

| Acarbose | YY |

This comparison indicates the potential efficacy of the compound relative to established inhibitors .

Q & A

Basic: What are the key synthetic pathways and reaction conditions for synthesizing N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Reacting 2-methylpyrrole with a bromoethyl intermediate to introduce the pyrrole moiety .

- Acetylation : Treating the intermediate with acetyl chloride or acetic anhydride in anhydrous conditions to form the acetamide group .

- Optimization : Control temperature (e.g., 60–80°C for acetylation), solvent selection (e.g., dichloromethane or THF), and pH to minimize side reactions .

Purification is achieved via column chromatography (silica gel) or recrystallization, with yields improved by slow addition of reagents .

Basic: How is the compound purified and characterized post-synthesis?

- Purification : Use flash column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product .

- Characterization :

- NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with pyrrole protons appearing as multiplet signals (δ 6.0–7.0 ppm) and acetamide methyl groups at δ 2.0–2.2 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide group .

Basic: What preliminary biological screening methods are used to assess its activity?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the pyrrole group’s π-π stacking with active sites .

Advanced: How can researchers optimize reaction yields and minimize byproducts?

- Byproduct analysis : Use TLC or HPLC to monitor reaction progress and identify intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity during pyrrole alkylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing polymerization risks .

Advanced: How are conflicting spectral data (e.g., NMR splitting patterns) resolved during structural elucidation?

- 2D NMR techniques : HSQC and HMBC correlate proton-carbon interactions to resolve overlapping signals, particularly for pyrrole and ethyl backbone protons .

- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in the ethyl spacer .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Advanced: What strategies are used to study its mechanism of action in biological systems?

- Target identification :

- Pull-down assays : Immobilize the compound on beads to capture binding proteins from cell lysates .

- Molecular docking : Simulate interactions with receptors (e.g., GPCRs) using AutoDock Vina .

- Pathway analysis : RNA sequencing or phosphoproteomics to map downstream effects in treated cells .

How does this compound compare structurally and functionally to analogs like N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide?

| Feature | Target Compound | N-(2-chlorobenzyl) Analog |

|---|---|---|

| Bioactivity | Anticacterial, kinase inhibition | Enhanced anti-inflammatory activity |

| Structural Variance | Ethyl spacer, methylpyrrole | Chlorobenzyl group, phenyl substitution |

| Solubility | Moderate (logP ~2.5) | Lower (logP ~3.1 due to Cl substituent) |

What methodologies identify its interactions with biological targets (e.g., proteins, DNA)?

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified proteins .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

- Fluorescence polarization : Track DNA binding via displacement assays with ethidium bromide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.